

Altered Nifedipine Pharmacokinetics Across Diverse Patient Populations: An Indirect Look at Metabolite Levels

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Compound of Interest

Compound Name: *Hydroxydehydro Nifedipine*
Carboxylate

Cat. No.: B023494

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While direct comparative data on "**Hydroxydehydro Nifedipine Carboxylate**" levels in different patient populations are not readily available in published literature, an examination of the pharmacokinetics of its parent compound, nifedipine, offers valuable insights. As nifedipine is extensively metabolized, alterations in its systemic exposure are indicative of corresponding changes in the formation and clearance of its metabolites, including **Hydroxydehydro Nifedipine Carboxylate**.

This guide provides a comparative analysis of nifedipine pharmacokinetics in patients with hepatic and renal impairment, as well as in different ethnic groups. The data presented underscores the significant impact of these factors on drug metabolism, which would in turn influence the circulating levels of its metabolites. For researchers and drug development professionals, understanding these variations is crucial for dose adjustments and ensuring patient safety and efficacy.

Nifedipine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. [1][2] This process involves the oxidation of the dihydropyridine ring to a pyridine ring, leading to the formation of several inactive metabolites.[3] The major metabolic pathway involves the formation of 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (M I) and the corresponding 2-hydroxymethyl-pyridinecarboxylic acid (M II).[3] Dehydronifedipine is also a metabolite formed through this oxidative process.[1] Given that the formation of

Hydroxydehydro Nifedipine Carboxylate is a result of nifedipine's metabolism, any condition affecting the rate and extent of this biotransformation will consequently alter its levels.

Comparative Pharmacokinetics of Nifedipine

The following tables summarize key pharmacokinetic parameters of nifedipine in different patient populations compared to healthy individuals. These parameters, including the area under the plasma concentration-time curve (AUC), elimination half-life ($t_{1/2}$), and systemic clearance, provide a quantitative measure of the body's ability to process and eliminate the drug.

Table 1: Nifedipine Pharmacokinetics in Patients with Hepatic Impairment

Patient Population	Nifedipine Dosage	AUC	Elimination Half-life (t _{1/2})	Systemic Clearance	Reference
Healthy Subjects	10 mg oral	-	102 +/- 11 min	-	[4]
Patients with Hepatic Cirrhosis	10 mg oral	Twofold increase	434 +/- 74 min	-	[4]
Healthy Subjects	4.5 mg IV & 20 mg oral	-	111 +/- 22 min	588 +/- 140 ml/min	[5]
Patients with Liver Cirrhosis	4.5 mg IV & 20 mg oral	90.5% +/- 26.2% systemic availability (oral)	420 +/- 254 min	233 +/- 109 ml/min	[5]
Healthy Subjects	20 mg nifedipine/2 mg co-dergocrine oral	564.5 +/- 268 ng.ml-1.h	-	-	[6]
Patients with Liver Cirrhosis	20 mg nifedipine/2 mg co-dergocrine oral	1547.5 +/- 1134 ng.ml-1.h	-	-	[6]

Table 2: Nifedipine Pharmacokinetics in Patients with Renal Impairment

Patient Population	Nifedipine Dosage	AUC	Elimination Half-life (t _{1/2})	Systemic Clearance	Reference
Healthy Subjects (Normal Renal Function)	4.5 mg IV	-	106 +/- 24 min	-	[7]
Patients with Severe Renal Impairment	4.5 mg IV	-	230 +/- 94 min	Did not differ from controls	[7]
Healthy Subjects	20 mg nifedipine/2 mg co-dergocrine oral	564.5 +/- 268 ng.ml-1.h	-	-	[6]
Patients with Chronic Renal Insufficiency	20 mg nifedipine/2 mg co-dergocrine oral	929 +/- 533 ng.ml-1.h	-	-	[6]
Patients with Renal Failure	Single dose and 18-week treatment	-	5.99 +/- 3.05 h	1189 +/- 876 ml min-1 (oral)	[8]

Table 3: Nifedipine Pharmacokinetics in Different Ethnic Populations

Ethnic Group	Nifedipine Dosage	AUC	Elimination Half-life (t _{1/2})	Reference
Caucasians	20 mg oral	323 +/- 116 ng ml-1 h	-	[9]
South Asians	20 mg oral	989 +/- 166 ng ml-1 h	Significantly greater than Caucasians	[9]
Caucasians	10 mg oral	-	-	[10]
Koreans	10 mg oral	1.6 to 1.7 times higher than Caucasians	-	[10]
European and North American Subjects	Oral	Lower	-	[11]
Mexican and Japanese Subjects	Oral	Higher	-	[11]

Experimental Protocols

The studies cited in this guide employed various methodologies to determine the pharmacokinetic parameters of nifedipine. While specific details for the analysis of "**Hydroxydehydro Nifedipine Carboxylate**" were not provided, the general approach for quantifying nifedipine and its metabolites in biological samples is outlined below.

Sample Collection and Preparation:

- **Blood Sampling:** Venous blood samples are typically collected at predetermined time points after drug administration.
- **Plasma/Serum Separation:** Blood samples are centrifuged to separate plasma or serum, which is then stored frozen until analysis.

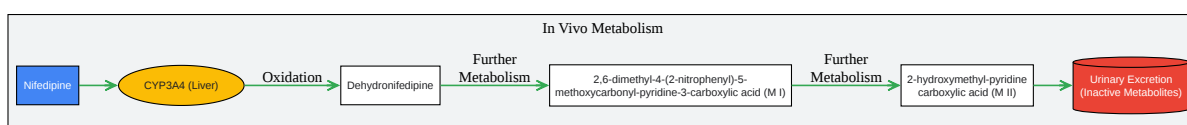
- **Extraction:** Nifedipine and its metabolites are extracted from the plasma or serum using liquid-liquid extraction or solid-phase extraction techniques. This step is crucial to remove interfering substances and concentrate the analytes.

Analytical Methods:

- **High-Performance Liquid Chromatography (HPLC):** HPLC is a widely used technique for the separation and quantification of nifedipine and its metabolites.[3] A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and a buffer.
- **Gas Chromatography (GC):** Gas chromatography, particularly capillary gas chromatography, has also been employed for the quantitative determination of nifedipine plasma levels.[12]
- **Mass Spectrometry (MS):** Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides high sensitivity and selectivity for the detection and quantification of the drug and its metabolites.[8]

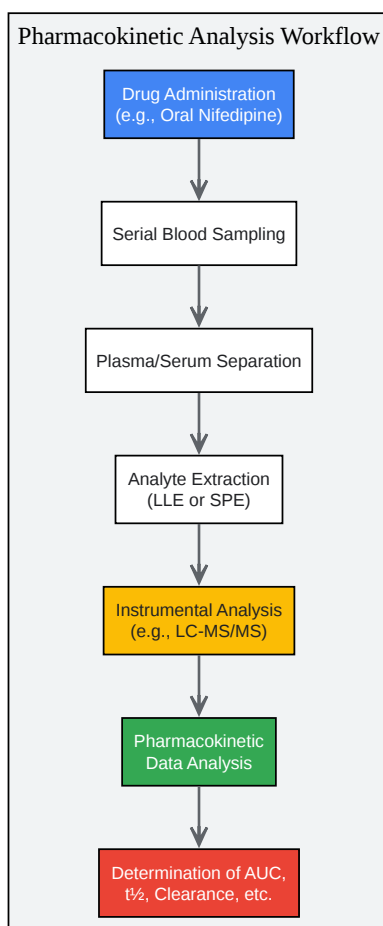
Visualizing Nifedipine's Metabolic Fate

The following diagrams illustrate the metabolic pathway of nifedipine and a general experimental workflow for pharmacokinetic analysis.



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Caption: Metabolic pathway of nifedipine, primarily mediated by CYP3A4.



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Caption: General workflow for a clinical pharmacokinetic study.

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